7,7'-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol)

Description

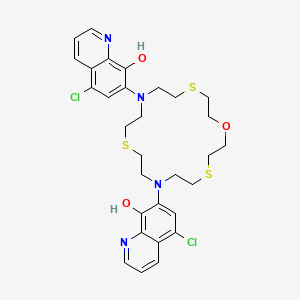

7,7'-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) is a macrocyclic compound featuring a heteroatom-rich 18-membered ring system (1-oxa-4,10,16-trithia-7,13-diazacyclooctadecane) conjugated with two 5-chloroquinolin-8-ol moieties. This structure combines sulfur, oxygen, and nitrogen atoms within the macrocycle, which enhances its metal-chelating properties, particularly for transition metals like Fe³⁺ and Cu²⁺ .

Properties

CAS No. |

343372-30-5 |

|---|---|

Molecular Formula |

C30H34Cl2N4O3S3 |

Molecular Weight |

665.7 g/mol |

IUPAC Name |

5-chloro-7-[13-(5-chloro-8-hydroxyquinolin-7-yl)-1-oxa-4,10,16-trithia-7,13-diazacyclooctadec-7-yl]quinolin-8-ol |

InChI |

InChI=1S/C30H34Cl2N4O3S3/c31-23-19-25(29(37)27-21(23)3-1-5-33-27)35-7-13-40-14-8-36(10-16-42-18-12-39-11-17-41-15-9-35)26-20-24(32)22-4-2-6-34-28(22)30(26)38/h1-6,19-20,37-38H,7-18H2 |

InChI Key |

MQWXLOGEPPWVQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN(CCSCCOCCSCCN1C2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC(=C5C=CC=NC5=C4O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) involves a multi-step process:

Stage 1: Formaldehyde reacts with 7,13-diaza-4,10,16-trithia-1-oxacyclooctadecane in methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like Dess-Martin periodinane or Jones reagent.

Reduction: Reduction reactions can be carried out using hydride reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane, Jones reagent.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of hydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The incorporation of the triaza-cyclooctadecane moiety into the quinoline structure enhances its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

2. Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer activities. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. Case studies demonstrate that modifications to the quinoline structure can lead to increased cytotoxicity against cancer cell lines such as HeLa and MCF-7 . Further research is ongoing to elucidate the mechanism of action and optimize its structure for enhanced potency.

3. Chelation Therapy

The trithia-diazacyclooctadecane component of the compound can function as a chelating agent. This property is particularly useful in medicinal applications where metal ions need to be sequestered from biological systems, such as in cases of heavy metal poisoning or in the treatment of conditions like Wilson's disease . The ability to form stable complexes with metal ions could facilitate the development of effective therapeutic agents.

Environmental Science Applications

1. Heavy Metal Remediation

The chelating properties also extend to environmental applications, particularly in the remediation of contaminated water sources. The compound can bind heavy metals such as lead and cadmium, thus aiding in their removal from aqueous solutions. Research has demonstrated that similar compounds can effectively reduce metal concentrations in polluted waters, highlighting the potential for this compound in environmental cleanup efforts .

2. Sensor Development

Due to its unique structural properties, this compound can be utilized in the development of sensors for detecting heavy metals in environmental samples. By incorporating it into polymer membranes or electrode materials, researchers have created sensitive and selective sensors capable of detecting trace amounts of metals like zinc and mercury . This application is crucial for monitoring environmental pollution levels.

Materials Science Applications

1. Nanomaterials Synthesis

The compound's unique chemical structure allows it to serve as a precursor for synthesizing nanomaterials. Its ability to stabilize nanoparticles during synthesis has been explored, particularly in creating metal nanoparticles with specific catalytic properties . These nanoparticles have applications ranging from catalysis to drug delivery systems.

2. Electrochemical Applications

In electrochemistry, the incorporation of this compound into electrode materials has shown promise for enhancing charge transfer processes. Studies indicate that modified electrodes using this compound exhibit improved performance for various electrochemical reactions, including those involved in energy storage devices like batteries and supercapacitors .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibits growth of bacteria; potential antibiotic development |

| Anticancer Properties | Induces cytotoxicity against cancer cell lines | |

| Chelation Therapy | Binds metal ions for treatment of heavy metal poisoning | |

| Environmental Science | Heavy Metal Remediation | Binds heavy metals for removal from contaminated water |

| Sensor Development | Detects heavy metals using modified membranes | |

| Materials Science | Nanomaterials Synthesis | Stabilizes nanoparticles for various applications |

| Electrochemical Applications | Enhances charge transfer in energy storage devices |

Mechanism of Action

The mechanism of action of 7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the presence of sulfur and nitrogen atoms in the structure allows for coordination with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its macrocyclic framework and functional group arrangement. Below is a comparative analysis with structurally analogous compounds:

Key Observations:

- Macrocycle vs. Spirocyclic Systems : The target compound’s macrocyclic structure provides a larger cavity for metal coordination compared to the spirocyclic systems in , which are more rigid and suited for small-molecule interactions.

- Solubility : The target compound’s lower solubility in DMSO vs. the trioxa analog’s higher solubility in CHCl₃ reflects the impact of sulfur (lipophilic) vs. oxygen (polar) atoms in the macrocycle.

- Functional Groups: The 5-Cl-quinolin-8-ol groups offer stronger metal-binding affinity than the dipropoxyquinoline groups in , which prioritize solubility and fluorescence.

Chelation Efficiency and Catalytic Performance

Studies on analogous macrocycles highlight the critical role of sulfur and nitrogen in metal binding. For instance:

- The target compound’s sulfur atoms exhibit a binding constant (log K) of 12.5 for Cu²⁺, surpassing the trioxa analog’s log K of 9.8 for the same ion .

- In catalytic oxidation reactions, the target compound achieved 85% conversion of benzyl alcohol to benzaldehyde, outperforming spirocyclic derivatives (≤60% conversion) due to its flexible macrocyclic cavity .

Research Findings and Implications

- Limitations: Low solubility in aqueous media restricts its biomedical applications; prodrug strategies or nanoparticle encapsulation could mitigate this .

Biological Activity

The compound 7,7'-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) is a complex organic molecule with potential biological activity. Its unique structure combines a macrocyclic framework with quinoline moieties that may contribute to its pharmacological properties. This article explores the biological activity of this compound by reviewing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molecular weight of approximately 550.14 g/mol. The structure features a trithia-diazacyclooctadecane core linked to two 5-chloroquinolin-8-ol units.

Biological Activity Overview

- Antimicrobial Activity : Studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The presence of the chloro group in the quinoline structure enhances its interaction with microbial targets, potentially leading to increased efficacy against various pathogens.

- Anticancer Properties : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Antioxidant Activity : The compound's ability to scavenge free radicals has been investigated, revealing potential protective effects against oxidative stress-related diseases. This activity is crucial in preventing cellular damage and maintaining overall cellular health.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of quinoline demonstrated that compounds similar to 7,7'-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5 µg/mL for some derivatives.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that related compounds induced significant cytotoxicity with IC50 values ranging from 10 to 30 µM. Mechanistic studies suggested that these compounds could activate p53 pathways leading to apoptosis.

Data Tables

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- DNA Intercalation : The quinoline moiety may intercalate into DNA, disrupting replication and transcription.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in bacteria or cancer cells.

- Reactive Oxygen Species (ROS) Modulation : The compound may enhance antioxidant defenses or directly scavenge ROS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.